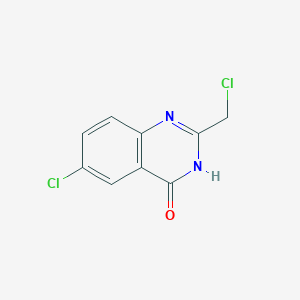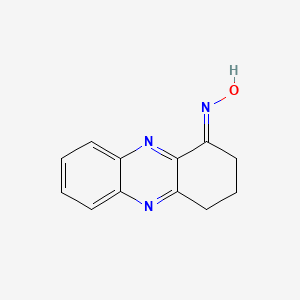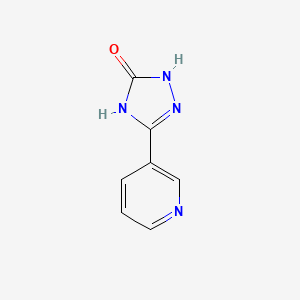![molecular formula C22H23NO2 B1437767 4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline CAS No. 1040687-76-0](/img/structure/B1437767.png)
4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of anilines, such as “4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline”, typically involves several steps . These steps may include nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process for this specific compound is not detailed in the available resources.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research on related compounds emphasizes innovative synthesis techniques and chemical reactions. For example, studies have investigated the synthesis of benzoxazines and their reaction paths, highlighting the utility of aniline derivatives in forming polymers and other complex molecules (Chengxi Zhang et al., 2015). Another study focused on the synthesis of donor-acceptor systems employing nitrotriphenylamine units, revealing their potential in electrochromic materials (Shuai Li et al., 2017).
Material Science Applications
Several investigations have highlighted the material science applications of phenyl-aniline derivatives. For instance, polymers synthesized from aniline-based compounds have been explored for their thermal properties and potential in creating flexible, transparent films (Bhausaheb V. Tawade et al., 2015). Another study synthesized electrochromic materials from nitrotriphenylamine and thiophene derivatives, demonstrating their suitability for NIR region applications due to their outstanding optical contrasts and fast switching speeds (Shuai Li et al., 2017).
Medicinal Chemistry and Biological Evaluation
Aniline derivatives have been optimized as potent inhibitors in medicinal chemistry, offering insights into their roles in drug development (D. Boschelli et al., 2001). Additionally, studies on the synthesis of (prop-2-ynyloxy)benzene derivatives and their biological evaluations suggest the potential of aniline and phenol derivatives in creating compounds with antiurease and antibacterial effects (Tannaza Batool et al., 2014).
Environmental Science Applications
Research into the degradation of aniline solutions by electrocatalytic oxidation provides insights into environmental applications, specifically in water treatment and pollution control (Yijiu Li et al., 2003).
Propriétés
IUPAC Name |
4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-2-16-24-22-11-7-6-8-18(22)17-23-19-12-14-21(15-13-19)25-20-9-4-3-5-10-20/h3-15,23H,2,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUGUWLUKQLNGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CNC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxy-N-(2-propoxybenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



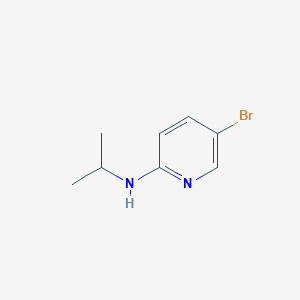
![[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B1437687.png)
![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid](/img/structure/B1437689.png)
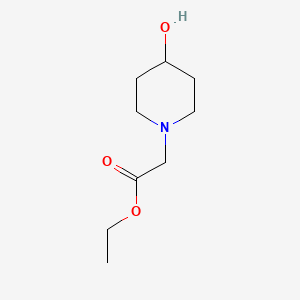
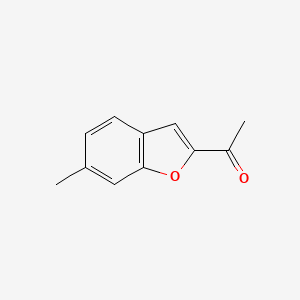
![(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B1437693.png)
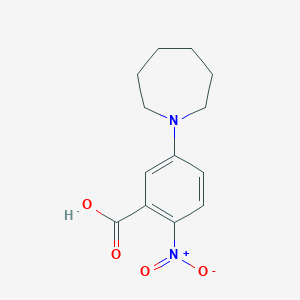
![7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1437696.png)
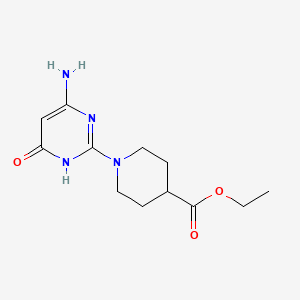
![4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine](/img/structure/B1437699.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine](/img/structure/B1437701.png)
